molecular formula C25H21NO2 B14165923 2,4-Bis(4-methoxyphenyl)-6-phenylpyridine CAS No. 54044-39-2

2,4-Bis(4-methoxyphenyl)-6-phenylpyridine

Cat. No.: B14165923
CAS No.: 54044-39-2
M. Wt: 367.4 g/mol
InChI Key: DVPUSOOTAQGBQK-UHFFFAOYSA-N
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Description

2,4-Bis(4-methoxyphenyl)-6-phenylpyridine is an organic compound known for its unique structural properties and diverse applications in various fields of scientific research. This compound is characterized by the presence of methoxyphenyl and phenyl groups attached to a pyridine ring, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(4-methoxyphenyl)-6-phenylpyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization using ammonium acetate to yield the desired pyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(4-methoxyphenyl)-6-phenylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

2,4-Bis(4-methoxyphenyl)-6-phenylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-methoxyphenyl)-6-phenylpyridine involves interactions with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Bis(4-methoxyphenyl)-6-phenylpyridine stands out due to its unique combination of methoxyphenyl and phenyl groups attached to a pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research.

Properties

CAS No.

54044-39-2

Molecular Formula

C25H21NO2

Molecular Weight

367.4 g/mol

IUPAC Name

2,4-bis(4-methoxyphenyl)-6-phenylpyridine

InChI

InChI=1S/C25H21NO2/c1-27-22-12-8-18(9-13-22)21-16-24(19-6-4-3-5-7-19)26-25(17-21)20-10-14-23(28-2)15-11-20/h3-17H,1-2H3

InChI Key

DVPUSOOTAQGBQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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